![molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1](/img/structure/B64034.png)

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, involves several key steps. One method involves the condensation of 2-methylsulfanyl-4-hydroxy-6-aminopyrimidine with 2-chloro-4-acetoxybutanal, leading to derivatives that are then further modified to achieve the desired substitution at the 7 position with a phenylsulfonyl group (Williams, D. M., Loakes, D., & Brown, D. M., 1998).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system combining a pyrrole and a pyrimidine ring. This core structure provides a rigid framework that influences the compound's chemical reactivity and physical properties. Studies utilizing X-ray crystallography have revealed detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Shah, R. D., Jotani, M., & Jasinski, J., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution, due to the presence of the chloro and phenylsulfonyl functional groups. These reactions are pivotal for further derivatization of the compound, enabling the synthesis of a wide array of pyrrolopyrimidine derivatives with potential biological activities. The sulfonyl group, in particular, plays a significant role in modulating the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for synthetic applications (Brown, D. J., & Ford, P. W., 1967).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity:

- Synthesized compounds based on 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, derived from a similar structure to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, showed significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011)(Mittal, Sarode, & Vidyasagar, 2011).

Antiviral Activity:

- A study synthesized and evaluated the antiviral activities of several pyrrolo[2,3-d]pyrimidine derivatives, including compounds related to this compound, against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988)(Saxena et al., 1988).

Synthesis of Tricyclic Purine Analogues:

- Research focused on synthesizing tricyclic purine analogues using pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the chemistry directed towards this synthesis (Williams & Brown, 1995)(Williams & Brown, 1995).

Dihydrofolate Reductase Inhibitors:

- Novel nonclassical pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductase, offering insights into their potential as antitumor agents (Gangjee, Jain, & Queener, 2005)(Gangjee, Jain, & Queener, 2005).

Crystal Structure Studies:

- Structural analysis of compounds like 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine was conducted, providing valuable information about the molecular conformation and intermolecular interactions (Seela, Peng, Eickmeier, & Reuter, 2006)(Seela, Peng, Eickmeier, & Reuter, 2006).

Synthesis of Triarylpyrrolopyrimidines:

- A study outlined the microwave-promoted cross-coupling reactions used to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups at multiple positions, demonstrating a novel synthesis approach (Prieur, Pujol, & Guillaumet, 2015)(Prieur, Pujol, & Guillaumet, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, playing a significant role in controlling cell growth and division . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound exerts its cytotoxic activities by inhibiting the enzymatic activity of CDK2/cyclin A2 .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 99 nM . It also shows moderate activity against HepG-2 . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .

Eigenschaften

IUPAC Name |

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMGRLPNPQCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449373 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186519-89-1 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

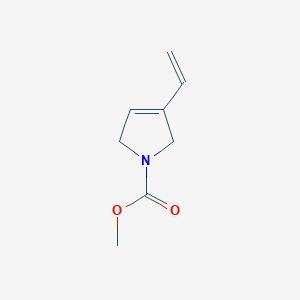

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)